

# spectroscopic data (NMR, IR, Mass Spec) of 8-Bromoquinoline hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 8-Bromoquinoline hydrochloride

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An In-depth Technical Guide to the Spectroscopic Data of **8-Bromoquinoline Hydrochloride**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **8-Bromoquinoline hydrochloride**, a key intermediate in pharmaceutical and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a detailed structural characterization. While empirical data for the hydrochloride salt is limited in public databases, this guide leverages spectral data from the free base, 8-Bromoquinoline, and explains the fundamental spectroscopic changes that occur upon protonation. The causality behind experimental choices and spectral interpretations is detailed, grounding the analysis in established principles of chemical spectroscopy. This guide includes standardized experimental protocols, tabular data summaries, and visual diagrams to facilitate a thorough understanding of the molecule's spectroscopic signature.

## Introduction

8-Bromoquinoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as versatile scaffolds for the synthesis of molecules with potential anticancer, antibacterial, and antineurodegenerative properties.<sup>[1]</sup><sup>[2]</sup> The hydrochloride salt form is often utilized to improve the solubility and handling of the parent compound.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle: NMR reveals the electronic environment and connectivity of hydrogen and carbon atoms, IR identifies functional groups through their vibrational modes, and MS determines the molecular weight and fragmentation patterns. This guide offers a senior application scientist's perspective on acquiring and interpreting this critical data for **8-Bromoquinoline hydrochloride**.

## Molecular Structure and Properties

The first step in any spectroscopic analysis is to understand the molecule's basic structure and properties. **8-Bromoquinoline hydrochloride** is formed by the protonation of the quinoline nitrogen atom by hydrochloric acid.

- Molecular Formula:  $C_9H_7BrClN$
- Molecular Weight: 244.52 g/mol
- CAS Number: 1081803-09-9
- Appearance: Typically an off-white to yellow solid.

The protonation of the nitrogen atom significantly influences the electronic structure of the quinoline ring system, which in turn causes predictable changes in its spectroscopic behavior compared to the free base (8-Bromoquinoline, CAS: 16567-18-3).

Caption: Molecular structure of 8-Bromoquinolinium Chloride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### General Experimental Protocol: $^1H$ NMR

- Sample Preparation: Dissolve ~5-10 mg of **8-Bromoquinoline hydrochloride** in ~0.7 mL of a deuterated solvent (e.g.,  $DMSO-d_6$ ,  $D_2O$ ).  $DMSO-d_6$  is often preferred for hydrochloride

salts to ensure solubility and allow observation of the N-H proton.

- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with 0.3 Hz line broadening) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent signal (e.g., DMSO at 2.50 ppm).

## <sup>1</sup>H NMR Spectral Data and Interpretation

The following table presents typical <sup>1</sup>H NMR data for the free base, 8-Bromoquinoline, in CDCl<sub>3</sub>. The interpretation is followed by a discussion of the expected changes for the hydrochloride salt.<sup>[3][4]</sup>

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~8.95	dd	4.2, 1.7
H4	~8.15	dd	8.3, 1.7
H3	~7.40	dd	8.3, 4.2
H7	~7.95	dd	7.6, 1.2
H5	~7.75	dd	8.1, 1.2
H6	~7.30	t	7.8

Interpretation of the Free Base Spectrum:

- The protons on the pyridine ring (H2, H3, H4) are in a characteristic AMX spin system. H2 is the most downfield due to its proximity to the electronegative nitrogen.

- The protons on the carbocyclic ring (H5, H6, H7) also form a distinct pattern. H7 and H5 are ortho to the bromine and nitrogen, respectively, leading to their downfield shifts relative to H6.

Causality of Spectral Changes for the Hydrochloride Salt: The protonation of the quinoline nitrogen has a profound deshielding effect on the nearby protons.<sup>[5][6]</sup>

- N-H Proton: A new, broad singlet will appear significantly downfield (typically >10 ppm in DMSO- $d_6$ ), corresponding to the acidic N-H<sup>+</sup> proton. Its broadness is due to quadrupolar coupling with the nitrogen nucleus and potential chemical exchange.
- Pyridine Ring Protons (H2, H4): These protons experience the strongest inductive effect from the newly formed N-H<sup>+</sup> bond. Their chemical shifts are expected to move significantly downfield (by 0.5 - 1.0 ppm or more) compared to the free base.
- Carbocyclic Ring Protons (H5, H7): These protons will also experience a downfield shift, though typically less pronounced than for H2 and H4, as the positive charge is delocalized throughout the aromatic system.

## <sup>13</sup>C NMR Spectral Data and Interpretation

A similar analysis can be applied to the <sup>13</sup>C NMR spectrum.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm) (Free Base)	Expected Shift for HCl Salt
C2	~150.5	Downfield (more deshielded)
C3	~121.5	Slightly downfield
C4	~136.2	Downfield (more deshielded)
C4a	~143.0	Slightly downfield
C5	~128.0	Slightly downfield
C6	~126.5	Minimally affected
C7	~133.0	Slightly downfield
C8	~129.0	Minimally affected
C8a	~148.0	Downfield (more deshielded)

Interpretation and Effect of Protonation: The carbons of the pyridine ring, particularly C2 and C4, are significantly deshielded (shifted downfield) upon protonation due to the inductive withdrawal of electron density by the adjacent N-H<sup>+</sup> group. The C8a bridgehead carbon is also notably affected. This provides strong corroborating evidence for the formation of the hydrochloride salt.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## General Experimental Protocol: FT-IR

- Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

- ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Acquisition: Record the spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

## IR Spectral Data and Interpretation

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Expected Appearance in HCl Salt
3100-3000	Aromatic C-H Stretch	Present, may be obscured by N-H <sup>+</sup> stretch
3000-2500	N-H <sup>+</sup> Stretch (Ammonium Salt)	Broad, strong, and characteristic absorption band
1600-1450	Aromatic C=C and C=N Stretch	Present, may show slight shifts upon protonation
~800-700	C-H Out-of-Plane Bending	Characteristic pattern for substitution
~1050	C-Br Stretch	Typically weak, in the fingerprint region

Key Interpretation for Hydrochloride Salt: The most definitive feature in the IR spectrum of **8-Bromoquinoline hydrochloride** is the presence of a very broad and strong absorption band in the 3000-2500  $\text{cm}^{-1}$  region.<sup>[7][8]</sup> This band is characteristic of the N-H<sup>+</sup> stretching vibration in an amine hydrochloride salt and is often overlaid with weaker C-H stretching bands. Its presence is a direct and reliable confirmation of salt formation. The aromatic C=C and C=N stretching bands may also shift slightly due to the changes in the ring's electronic structure.<sup>[9]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

## General Experimental Protocol: EI-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

## Mass Spectrum Data and Interpretation

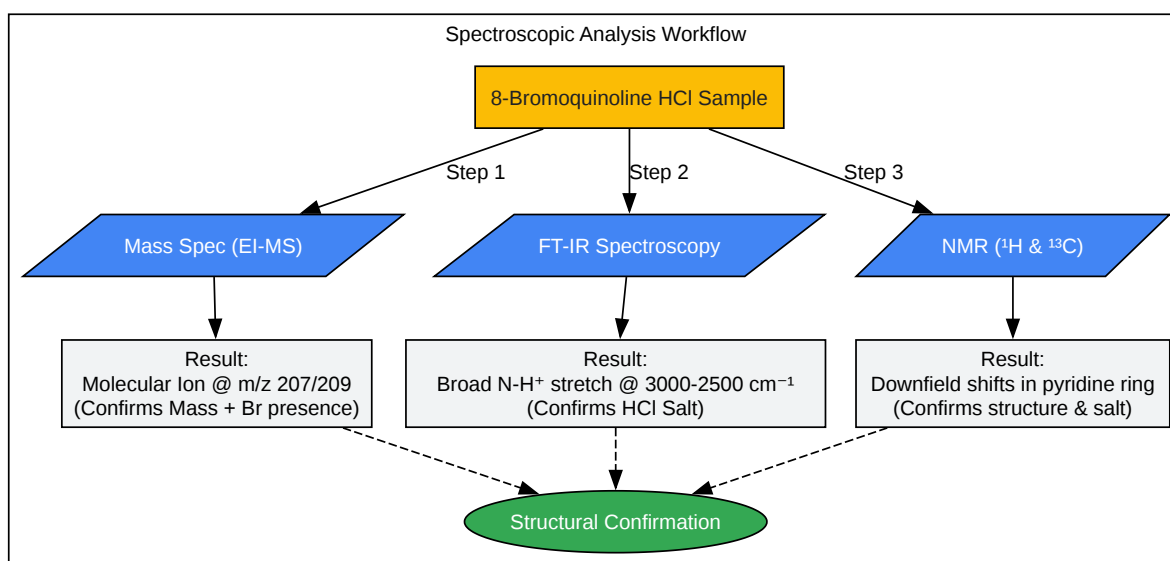
Under standard EI-MS conditions, the sample is vaporized and ionized in the gas phase. The hydrochloride salt is thermally labile and will typically revert to the free base (8-Bromoquinoline) and HCl gas upon heating. Therefore, the resulting mass spectrum is that of the free base.<sup>[10]</sup>

m/z Value	Ion Assignment	Interpretation
209 / 207	$[\text{C}_9\text{H}_6\text{Br}^1\text{N}]^{+\cdot}$ (Molecular Ion, $\text{M}^{+\cdot}$ )	The presence of two peaks of nearly equal intensity, separated by 2 mass units, is the classic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes). This confirms the molecular formula.
128	$[\text{M} - \text{Br}]^+$	Loss of the bromine radical.
101	$[\text{M} - \text{Br} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide from the quinoline ring, a characteristic fragmentation pathway for this heterocyclic system. <sup>[11][12]</sup>

**Key Interpretation:** The primary diagnostic feature is the molecular ion cluster at m/z 207 and 209, which confirms the mass and the presence of one bromine atom.<sup>[3][13]</sup> The fragmentation pattern, involving the loss of Br and then HCN, is consistent with the known behavior of quinoline compounds and further supports the assigned structure.

## Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is achieved by synthesizing the information from all spectroscopic techniques. The following workflow illustrates this logical process.



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Caption: General workflow for spectroscopic characterization.

## Safety Information

**8-Bromoquinoline hydrochloride** should be handled with appropriate care in a laboratory setting. It is classified as an irritant.

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[3]

- Precautions: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.

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- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) of 8-Bromoquinoline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1520247#spectroscopic-data-nmr-ir-mass-spec-of-8-bromoquinoline-hydrochloride>]

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